3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic molecule featuring a thiazolidin-4-one core fused with a 1,3,4-oxadiazole ring substituted at the 5-position with a 4-chlorophenyl group. Thiazolidin-4-one derivatives are widely studied for their antimicrobial, anticancer, and antioxidant properties due to their structural versatility and ability to mimic endogenous biomolecules .
Properties
CAS No. |
62329-48-0 |
|---|---|
Molecular Formula |
C11H6ClN3O2S2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-7-3-1-6(2-4-7)9-13-14-10(17-9)15-8(16)5-19-11(15)18/h1-4H,5H2 |
InChI Key |
QZIATYQSXMIXQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves multiple steps. One common method starts with the reaction of 4-chlorobenzoic acid with thiosemicarbazide to form 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol. Finally, this compound is reacted with chloroacetic acid to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of specific genes or proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The table below compares key structural features and reported activities of the target compound with analogs:
Key Observations:
- Heterocycle Influence : Replacement of oxadiazole with thiadiazole (e.g., ) alters electronic properties and bioactivity. Thiadiazole derivatives exhibit fungicidal and insecticidal activities, while oxadiazole-containing compounds (e.g., target compound and ) are linked to antimicrobial effects.
- The sulfanylidene group (C=S) may offer unique binding interactions absent in compounds like S764582, which features a methylidene group (C=CH) .
- Toxicity Profile : Thiadiazole-thiazolidin hybrids (e.g., ) demonstrate low hemolytic activity, suggesting favorable safety profiles. Structural modifications in the target compound (e.g., oxadiazole vs. thiadiazole) may similarly influence toxicity, though specific data are lacking .
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